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Compound of Interest

Compound Name: GSK2018682

Cat. No.: B1672365 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of GSK2018682 and fingolimod, two sphingosine-

1-phosphate (S1P) receptor modulators investigated for the treatment of multiple sclerosis

(MS). While direct, publicly available preclinical studies comparing the efficacy of GSK2018682
and fingolimod in animal models of MS are limited, this guide synthesizes the available

information on their mechanism of action, receptor selectivity, and typical experimental

protocols used to evaluate such compounds.

Executive Summary
Fingolimod (FTY720), a non-selective S1P receptor modulator, is an approved oral therapy for

relapsing forms of multiple sclerosis. Its mechanism of action involves the sequestration of

lymphocytes in lymph nodes, preventing their infiltration into the central nervous system (CNS).

GSK2018682 is a more selective S1P receptor modulator, primarily targeting S1P receptor

subtype 1 (S1P1) and subtype 5 (S1P5). This increased selectivity is hypothesized to offer a

better safety profile while maintaining therapeutic efficacy. A review of S1P receptor modulators

has suggested that GSK2018682 and fingolimod exhibited similar efficacy in a mouse model of

experimental autoimmune encephalomyelitis (EAE), a common model for MS. However, the

primary data for this comparison is not publicly available.
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Both fingolimod and GSK2018682 are prodrugs that are phosphorylated in vivo to their active

forms. These active metabolites then act as functional antagonists of S1P receptors.

Fingolimod: Fingolimod-phosphate is an agonist at four of the five S1P receptor subtypes:

S1P1, S1P3, S1P4, and S1P5. Its therapeutic effect in MS is primarily attributed to its action on

S1P1 on lymphocytes. Binding of fingolimod-phosphate to S1P1 leads to the internalization

and degradation of the receptor, rendering the lymphocytes unresponsive to the S1P gradient

that guides their egress from lymph nodes. This results in a reversible sequestration of

lymphocytes, reducing the inflammatory autoimmune response in the CNS.[1]

GSK2018682: GSK2018682 is a more selective agonist for S1P1 and S1P5.[2][3] By

selectively targeting S1P1, GSK2018682 is expected to achieve the same lymphocyte

sequestration effect as fingolimod. The activity at S1P5, which is also expressed on various

cells within the CNS, may contribute to its overall therapeutic effect. The increased selectivity

for S1P1 and avoidance of S1P3 is anticipated to reduce the risk of certain side effects

associated with fingolimod, such as bradycardia.
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Caption: Mechanism of S1P receptor modulator action on lymphocyte trafficking.

Preclinical Efficacy in EAE Models
As direct comparative data is not available, this section outlines the typical findings for

fingolimod in EAE models, which, according to a review, are expected to be similar for

GSK2018682.

Fingolimod in EAE Models: A Summary of Expected
Outcomes
Numerous studies have demonstrated the efficacy of fingolimod in various EAE models.

Prophylactic and therapeutic administration of fingolimod has been shown to:
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Reduce Clinical Severity: Significantly lower the clinical scores of EAE, which measure the

degree of paralysis.[3][4][5]

Delay Disease Onset: Delay the appearance of clinical signs when administered

prophylactically.

Decrease CNS Inflammation: Reduce the infiltration of inflammatory cells, including T cells

and macrophages, into the brain and spinal cord.

Limit Demyelination: Attenuate the loss of myelin, the protective sheath around nerve fibers.

Reduce Axonal Damage: Preserve the integrity of nerve axons.

Parameter Fingolimod Treatment in EAE Models

Clinical Score
Significant reduction compared to vehicle-

treated animals[3][4]

Disease Onset Delayed in prophylactic treatment paradigms

CNS Infiltration
Reduced infiltration of lymphocytes and

macrophages

Demyelination
Decreased demyelination in the spinal cord and

brain

Axonal Loss Preservation of axons

Note: This table summarizes typical findings for fingolimod. A review suggests similar efficacy

for GSK2018682, but primary data is not publicly available.

Experimental Protocols
Below is a detailed, representative experimental protocol for evaluating a compound like

fingolimod in a murine EAE model. A similar protocol would be expected for the evaluation of

GSK2018682.
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Experimental Autoimmune Encephalomyelitis (EAE)
Induction and Treatment
1. Animals: Female C57BL/6 mice, 8-12 weeks old, are typically used.

2. EAE Induction:

Mice are immunized subcutaneously with an emulsion containing Myelin Oligodendrocyte

Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA) supplemented with

Mycobacterium tuberculosis.

On the day of immunization (day 0) and 48 hours later, mice receive an intraperitoneal

injection of pertussis toxin.[4]

3. Treatment Administration:

Prophylactic Treatment: The test compound (e.g., fingolimod or GSK2018682) or vehicle is

administered orally, starting from the day of immunization or a few days post-immunization.

Therapeutic Treatment: The test compound or vehicle is administered orally, beginning at the

onset of clinical signs (typically around day 10-14 post-immunization).[4]

4. Clinical Scoring:

Mice are monitored daily for clinical signs of EAE, and a clinical score is assigned based on

a scale of 0 to 5:

0: No clinical signs

1: Limp tail

2: Hind limb weakness

3: Complete hind limb paralysis

4: Hind limb and forelimb paralysis

5: Moribund state or death[4]
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5. Histological Analysis:

At the end of the study, mice are euthanized, and the brain and spinal cord are collected.

Tissues are processed for histological analysis to assess:

Inflammatory Infiltration: Using Hematoxylin and Eosin (H&E) staining.

Demyelination: Using Luxol Fast Blue (LFB) staining.

Axonal Damage: Using silver stain or immunohistochemistry for markers like

neurofilament.

6. Immunohistochemistry and Flow Cytometry:

Immunohistochemical staining can be used to identify specific immune cell types (e.g., T

cells, macrophages) in the CNS.

Flow cytometry can be used to quantify lymphocyte populations in the blood, lymph nodes,

and spleen to confirm the mechanism of action (lymphocyte sequestration).
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Caption: A typical experimental workflow for evaluating therapeutics in an EAE model.
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Both GSK2018682 and fingolimod are S1P receptor modulators with proven efficacy in

preclinical models of multiple sclerosis. The primary distinction between the two lies in their

receptor selectivity, with GSK2018682 offering a more targeted approach by focusing on S1P1

and S1P5. This selectivity is aimed at improving the safety profile of this class of drugs. While a

direct, quantitative comparison of their efficacy in MS models from primary literature is not

currently available, the existing information suggests that GSK2018682 likely possesses a

similar therapeutic potential to fingolimod in reducing neuroinflammation and demyelination.

Further publication of preclinical and clinical data on GSK2018682 will be necessary to fully

elucidate its comparative efficacy and safety profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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